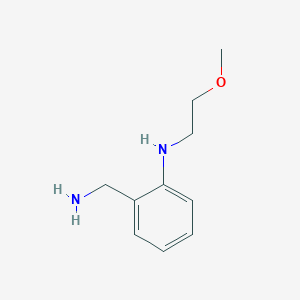

2-(aminomethyl)-N-(2-methoxyethyl)aniline

概要

説明

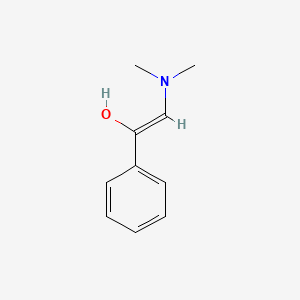

The compound is an aniline derivative. Aniline is a primary amine that consists of a benzene ring attached to an amino group. In this case, it seems like there are additional functional groups attached to the molecule, specifically a methoxyethyl group and an aminomethyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the aniline) with an amino group and a methoxyethyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Anilines can undergo a variety of reactions, including acylation, alkylation, and diazotization . The presence of additional functional groups may influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Anilines are typically colorless to pale yellow liquids or solids at room temperature, and they have a characteristic odor .科学的研究の応用

Antisense Oligonucleotides (ASOs) Development

The compound 2-(aminomethyl)-N-(2-methoxyethyl)aniline is structurally related to modifications used in antisense oligonucleotides (ASOs). ASOs with 2′-O-(2-methoxyethyl) modifications have been included in datasets for predictive dose-based estimation of systemic exposure multiples. These ASOs have been evaluated in animal species following single and repeated parenteral administrations, indicating their potential application in therapeutic development .

Pharmacokinetic Properties and Toxicology

In the realm of pharmacology, understanding the toxicologic properties of compounds like 2-O-Methoxyethyl chimeric antisense inhibitors is crucial. These compounds are studied extensively for their molecular mechanisms, pharmacologic activity, pharmacokinetic properties, toxicology, and clinical efficacy in specific disease areas. This suggests that 2-(aminomethyl)-N-(2-methoxyethyl)aniline could be explored for similar applications .

Nucleic Acid Analogues for Enhanced RNA Affinity

The compound is also akin to nucleic acid analogs with promising features for antisense applications. For instance, 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake and intestinal absorption, reduced toxicity, and immune stimulation when compared with phosphorothioate DNA (PS-DNA). This implies that 2-(aminomethyl)-N-(2-methoxyethyl)aniline may have potential applications in improving the properties of nucleic acid analogs for therapeutic use .

作用機序

Target of Action

It has been used in the catalytic protodeboronation of pinacol boronic esters .

Mode of Action

The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

Its role in the protodeboronation of alkyl boronic esters suggests it may influence pathways involving these compounds .

Pharmacokinetics

These compounds exhibit plasma pharmacokinetics dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .

Result of Action

The result of the action of 2-(aminomethyl)-N-(2-methoxyethyl)aniline is the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(aminomethyl)-N-(2-methoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-7-6-12-10-5-3-2-4-9(10)8-11/h2-5,12H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXMXFRSKGTYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)

![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)

![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)

![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)